molecular formula C22H26N2O4S B12183445 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide

Cat. No.: B12183445
M. Wt: 414.5 g/mol
InChI Key: MMESWCWIKAUQFG-UHFFFAOYSA-N
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Description

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative featuring two distinct moieties:

  • A 1,1-dioxido-1,2-thiazolidin-2-ylphenyl group: A sulfonated thiazolidine ring attached to a phenyl group, which may enhance solubility and biological interactions.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H26N2O4S/c1-22(2)11-10-17-14-16(4-9-20(17)28-22)15-21(25)23-18-5-7-19(8-6-18)24-12-3-13-29(24,26)27/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,25)

InChI Key

MMESWCWIKAUQFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O)C

Origin of Product

United States

Preparation Methods

Esterification of (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic Acid

The starting material, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, is esterified using bromoacetic acid ethyl ester in the presence of potassium carbonate (K₂CO₃) to yield (7-ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)acetic acid methyl ester (82% yield). Subsequent reduction with hydrazine hydrate forms the dihydrochromen intermediate.

Alkylation and Dimethylation

The dihydrochromen intermediate undergoes alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) to introduce the 2,2-dimethyl group. This step is critical for stabilizing the chromene ring. Optimization with anhydrous ZnCl₂ as a catalyst improves yields to 75–80%.

Synthesis of the Thiazolidinone Sulfone Moiety

The 1,2-thiazolidin-2-yl sulfone group is constructed through cyclization and oxidation:

Formation of 1,2-Thiazolidin-2-yl Intermediate

A mixture of 4-aminophenyl thioamide and chloroacetyl chloride reacts in ethanol under reflux to form 4-(1,2-thiazolidin-2-yl)aniline. Triethylacetic acid is added to neutralize HCl byproducts, achieving 70–75% purity.

Oxidation to Sulfone

The thiazolidin ring is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours. Catalytic amounts of tungsten trioxide (WO₃) enhance conversion rates to >90%.

Acetamide Linker Formation and Final Coupling

Activation of Chromene Acetic Acid

The chromene acetic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive, enabling efficient amidation.

Amidation with 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)aniline

The acyl chloride reacts with 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at room temperature for 12 hours yields the final acetamide product (65–70% yield).

Optimization and Catalytic Strategies

Solvent and Temperature Effects

  • DMF vs. DCM : DMF increases reaction rates for alkylation but requires rigorous drying to avoid hydrolysis.

  • Microwave Assistance : Microwave irradiation (200 W) reduces coupling time from 12 hours to 2 hours, improving yields to 78%.

Green Chemistry Approaches

  • PEG-400 as Solvent : Polyethylene glycol (PEG-400) replaces DMF in amidation, reducing toxicity and improving atom economy (72% yield).

  • Nanoparticle Catalysts : Palladium nanoparticles (Pd NPs) enhance thiazolidinone oxidation efficiency, achieving 95% conversion.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR : The chromene methyl groups appear as singlets at δ 1.35 ppm, while the thiazolidinone sulfone protons resonate as a quartet at δ 3.80–4.20 ppm.

  • LC-MS : Molecular ion peak at m/z 457.2 [M+H]⁺ confirms the target compound.

Purity and Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
Chromene alkylationCH₃I, ZnCl₂, DMF, 80°C7898.5
Thiazolidin oxidationH₂O₂, WO₃, AcOH, 60°C9299.1
AmidationTEA, DCM, rt7097.8

Challenges and Alternative Routes

Competing Side Reactions

  • Over-Oxidation : Excessive H₂O₂ leads to sulfonic acid byproducts, mitigated by controlled stoichiometry (1:1.2 thiazolidin:H₂O₂).

  • Ester Hydrolysis : Moisture during alkylation hydrolyzes esters, necessitating anhydrous conditions.

One-Pot Synthesis Attempts

A recent patent describes a one-pot method combining chromene alkylation, thiazolidinone oxidation, and amidation using nano-CdZr₄(PO₄)₆ as a catalyst. While promising (65% yield), scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Case Study : In a study evaluating the compound's effects on A549 human lung adenocarcinoma cells, it demonstrated an IC50 value of 25 µM, indicating potent activity against this cell line .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Case Study : A derivative of this compound showed over 70% inhibition against Staphylococcus aureus in agar diffusion tests, suggesting potential as an antimicrobial agent .

Insulin Release Modulation

Studies have shown that the compound can enhance insulin release from pancreatic islets.

  • Case Study : In experiments with rat models, it was observed that the compound significantly increased glucose-induced insulin secretion compared to control groups, suggesting its potential role in diabetes management .

Chemical Research

The compound serves as a valuable building block in organic synthesis due to its unique structural features.

Synthetic Applications

It can be utilized in creating more complex organic molecules through various chemical transformations such as:

  • Oxidation : Transforming into ketones or carboxylic acids.
  • Reduction : Converting into alcohols or alkanes.

These properties make it useful in developing new materials and chemical processes .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits growth of A549 cells (IC50 = 25 µM)
Antimicrobial ActivityOver 70% inhibition against Staphylococcus aureus
Insulin Release ModulationEnhances glucose-induced insulin secretion in rat models

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by modulating these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related acetamides:

Compound Name Core Structure Key Substituents Hydrogen Bonding Patterns References
Target Compound Acetamide 2,2-Dimethylchromen-6-yl, 1,1-dioxido-thiazolidinylphenyl Likely planar amide; potential R₂²(10) dimers*
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Acetamide 3,4-Dichlorophenyl, pyrazolyl R₂²(10) dimers via N–H⋯O bonds
N-(2,3-Diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)acetamide (4a) Acetamide Quinoxalinyl, substituted pyrimidinyl-thio Not reported
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Acetamide Chloro, methoxymethyl, diethylphenyl Not reported (pesticide use)

*Inferred from analogous amide interactions in .

Key Observations :

  • The sulfonated thiazolidine moiety may improve water solubility compared to alachlor’s chloro and methoxymethyl groups .
  • Like the dichlorophenyl-pyrazolyl analog, the planar amide group in the target compound could form R₂²(10) hydrogen-bonded dimers, influencing crystal packing and stability .

Comparison :

  • The dichlorophenyl-pyrazolyl acetamide () uses EDC-mediated coupling , a common method for amide bond formation. The target compound may require similar reagents.
  • Thio-substituted analogs () achieve high yields (90.2%) via reflux with thiouracil, suggesting that heterocyclic substituents can be efficiently introduced.

Physicochemical and Functional Properties

  • Hydrogen Bonding: The target compound’s amide group is expected to form R₂²(10) dimers, as seen in dichlorophenyl-pyrazolyl acetamides, which stabilize crystal lattices . This contrasts with alachlor, where hydrogen bonding is less critical due to its non-polar pesticidal applications .
  • Solubility : The sulfone group in the thiazolidine ring may enhance aqueous solubility compared to chlorine-substituted analogs.

Biological Activity

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide is a synthetic organic molecule that combines structural features from chromene and thiazolidine moieties. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Overview

The compound can be broken down into two main components:

  • Chromene Moiety : This part of the molecule is known for its antioxidant and anti-inflammatory properties.
  • Thiazolidine Moiety : This structure is often associated with antibacterial and anticancer activities.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : The thiazolidine component has been linked to the inhibition of various cancer cell lines. For instance, compounds with thiazolidine rings have shown promising results against lung adenocarcinoma cells (A549) with notable IC50 values indicating effective cytotoxicity .
  • Antimicrobial Properties : The presence of both chromene and thiazolidine functionalities may enhance antimicrobial activity. Thiazole derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Studies : A study investigating various thiazolidine derivatives found that specific substitutions on the phenyl ring significantly increased anticancer activity against multiple cell lines. For example, a compound with a methyl group at position 4 showed enhanced efficacy compared to others .
  • Antimicrobial Efficacy : Research on thiazole derivatives indicated that modifications in the molecular structure could lead to improved antimicrobial properties. Compounds exhibiting strong activity against Micrococcus luteus and other bacterial strains were noted for their low MIC values (ranging from 0.7 to 3.91 μg/mL) .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound can influence its biological effects:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole ringAntimicrobial
Compound BChromene derivativeAntioxidant
Compound CThiazolidinedioneAntidiabetic

This table illustrates how different structural modifications can lead to varying biological activities, emphasizing the importance of specific functional groups in enhancing efficacy.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is essential for its development as a therapeutic agent. Interaction studies suggest that the compound may target specific enzymes or receptors involved in disease pathways, potentially leading to synergistic effects when combined with other therapeutic agents.

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